Lysine DL-lactate
CAS No.: 57061-63-9
Cat. No.: VC0534199
Molecular Formula: C9H20N2O5
Molecular Weight: 236.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57061-63-9 |
|---|---|
| Molecular Formula | C9H20N2O5 |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | (2S)-2,6-diaminohexanoic acid;2-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C6H14N2O2.C3H6O3/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2,4H,1H3,(H,5,6)/t5-;/m0./s1 |
| Standard InChI Key | GBRIDGNTDLIRMN-JEDNCBNOSA-N |
| Isomeric SMILES | CC(C(=O)O)O.C(CCN)C[C@@H](C(=O)O)N |
| SMILES | CC(C(=O)O)O.C(CCN)CC(C(=O)O)N |
| Canonical SMILES | CC(C(=O)O)O.C(CCN)CC(C(=O)O)N |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Lysine DL-lactate (PubChem CID: 9881172) is a salt or mixture formed by the conjugation of lysine with both D- and L-lactic acid isomers. Its molecular weight is 236.27 g/mol, and it exists as a white crystalline solid under standard conditions . The compound’s structure comprises a lysine backbone with lactate groups attached to the ε-amino group, resulting in a zwitterionic form at physiological pH.
Molecular and Structural Data
Key physicochemical properties are summarized in Table 1.
Table 1: Chemical properties of Lysine DL-lactate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.27 g/mol |
| Synonyms | Lysine lactate, DL-; 57061-63-9 |
| Component Compounds | Lysine, Lactic acid |
| 3D Conformation | Not available (mixture/salt) |
The absence of a defined 3D conformation arises from its status as a racemic mixture, complicating crystallographic analysis .
Synthesis and Production
Lysine DL-lactate is synthesized through esterification reactions between lysine and lactic acid. A representative method involves activating lactic acid with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC), followed by conjugation to lysine’s ε-amino group . This process yields both D- and L-isomers, necessitating chromatographic separation for stereospecific applications.
Biochemical Roles and Isomer Specificity
Lysine lactylation, a post-translational modification (PTM), regulates protein function in response to metabolic states. While Lysine DL-lactate is a synthetic analog, its biological relevance is overshadowed by the naturally occurring K l-la isomer, which is dynamically regulated by glycolysis and histone function .
Research Findings and Industrial Applications
Lactate Dehydrogenase Regulation
In Escherichia coli, lysine acetylation modulates lactate dehydrogenase (LdhA) activity, impacting lactate synthesis. Substituting lysine residues (e.g., K9R mutation) enhances LdhA activity by 1.74-fold, boosting lactate titer to 3.38 g/L compared to wild-type strains (1.91 g/L) .
Table 2: Lactate production in E. coli LdhA mutants
| Strain | Lactate Titer (g/L) | Conversion Efficiency (%) |
|---|---|---|
| Wild-type LdhA | 1.91 | 28.37 |
| K9R Mutant | 3.38 | 49.23 |
Metabolic Engineering Implications
Knocking out ldhA reduces lactate byproducts but impairs NAD+ regeneration, stunting cell growth . In contrast, introducing hypoacetylation-mimetic mutations (e.g., K154Q-K248Q) suppresses lactate synthesis without growth defects, offering a superior strategy for metabolic engineering .
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